1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
The compound 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic hybrid molecule featuring a pyrrolidin-2-one core substituted at the 4-position with a benzimidazole moiety. The benzimidazole is further functionalized at the 1-position with a (2-methylphenyl)methyl group, while the pyrrolidinone nitrogen is benzylated. The compound’s synthesis likely follows established methods for benzimidazole-pyrrolidinone hybrids, involving cyclocondensation of ortho-diamines with carbonyl-containing precursors under acidic conditions .
Properties
IUPAC Name |
1-benzyl-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-19-9-5-6-12-21(19)18-29-24-14-8-7-13-23(24)27-26(29)22-15-25(30)28(17-22)16-20-10-3-2-4-11-20/h2-14,22H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDLUHSNCRJDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include benzyl chloride, 2-methylbenzylamine, and pyrrolidinone. The reaction conditions usually involve heating under reflux with appropriate solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole-pyrrolidinone compounds.
Scientific Research Applications
1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds from the evidence are compared below:
Key Observations:
- Substituent Position and Activity : The target compound’s 2-methylphenylmethyl group at the benzimidazole 1-position may enhance lipophilicity compared to the 3-methylphenyl group in compound 2a . This substitution could influence pharmacokinetic properties like membrane permeability.
- Synthetic Efficiency: Yields for benzimidazole-pyrrolidinone derivatives (e.g., 53–67% in ) are moderate, likely due to steric hindrance from bulky substituents. In contrast, triazole derivatives (e.g., 96–98% in ) achieve near-quantitative yields via CuAAC click chemistry, highlighting the superiority of this method for triazoles .
- Thermal Stability : Higher melting points in compounds like 12 (194–195°C) vs. 13 (138–139°C) suggest that hydrazide substituents (12) promote stronger intermolecular hydrogen bonding compared to pyrazolyl groups (13) .
Spectroscopic and Analytical Comparisons
- ¹H NMR: Aromatic protons in benzimidazole-pyrrolidinones typically resonate at δ 6.8–7.5 , whereas triazole derivatives show upfield shifts (δ 7.2–8.1) due to electron-withdrawing effects of the triazole ring .
- Mass Spectrometry: Benzimidazole-pyrrolidinones (e.g., compound 12, m/z 418) fragment via cleavage of the pyrrolidinone C=O bond, while triazoles (e.g., m/z 236.12) exhibit stable molecular ion peaks due to aromatic stability .
Biological Activity
1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in neuropharmacology and cancer treatment. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazole moiety linked to a pyrrolidine ring, which is known to influence its pharmacological properties. The presence of various functional groups contributes to its interaction with biological targets.
Neuropharmacological Effects
Research has indicated that compounds similar to this compound exhibit significant neuroleptic activity. For instance, related benzamides have shown potent inhibitory effects on apomorphine-induced stereotyped behavior in rodent models. One study reported that certain derivatives were up to 15 times more active than established neuroleptics like metoclopramide .
Table 1: Comparison of Neuroleptic Activities
| Compound | Activity (relative to metoclopramide) |
|---|---|
| 1-benzyl-4-{1-[(2-methylphenyl)methyl]-... | 13–408 times more potent |
| Haloperidol | Baseline |
| Metoclopramide | Baseline |
The biological activity of the compound may be attributed to its ability to interact with neurotransmitter systems and cellular pathways involved in tumorigenesis. The benzodiazole moiety is particularly noted for its role in enhancing the binding affinity to specific receptors, which may mediate both neuroleptic and anticancer effects.
Case Studies
A notable case study involving structurally similar compounds highlighted their efficacy in reducing symptoms of psychosis while minimizing side effects typically associated with traditional antipsychotics. This underscores the therapeutic potential of this compound in treating psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
